molecular formula C7H9N3O B1417645 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one CAS No. 859826-41-8

5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one

Número de catálogo: B1417645
Número CAS: 859826-41-8
Peso molecular: 151.17 g/mol
Clave InChI: DVHCRTQZUZFLAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHCRTQZUZFLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Methodological & Application

Synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one: A Detailed Protocol for Medicinal Chemistry Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydropyrido[3,4-d]pyrimidine Core

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, fused-ring structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. This core is notably present in Adagrasib, a selective inhibitor of the KRAS G12C mutant protein, which is a significant target in the treatment of certain cancers, including non-small cell lung cancer.[1] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] The synthesis of derivatives of this core structure is of high interest for the development of novel therapeutics, including kinase inhibitors and other targeted agents.[3] This application note provides a detailed, field-proven protocol for the synthesis of a key building block, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one, designed for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is most efficiently achieved through a cyclocondensation reaction. This strategy leverages the principles of the Biginelli reaction, a well-established multicomponent reaction for the synthesis of dihydropyrimidinones.[4][5] In this protocol, we will adapt this classic reaction to a two-component system, utilizing a cyclic β-keto ester, ethyl 4-piperidone-3-carboxylate, as the backbone and urea as the source of the N-C-N fragment required to form the pyrimidinone ring.

The choice of ethyl 4-piperidone-3-carboxylate as the starting material is strategic. This molecule already contains the requisite piperidine ring and the necessary functional groups—a ketone and an ester—in a 1,3-relationship, which is primed for cyclization with urea. The reaction is typically catalyzed by an acid, which activates the ketone for nucleophilic attack by urea, followed by an intramolecular cyclization and dehydration to yield the thermodynamically stable fused heterocyclic system.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Product start1 Ethyl 4-piperidone-3-carboxylate reaction Acid-Catalyzed Cyclocondensation start1->reaction start2 Urea start2->reaction product 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one reaction->product

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )PuritySupplier
Ethyl 4-piperidone-3-carboxylate hydrochloride46463-66-7C8H14ClNO3207.65≥97%Major suppliers
Urea57-13-6CH4N2O60.06≥99%Major suppliers
Ethanol (Absolute)64-17-5C2H6O46.07≥99.5%Major suppliers
Hydrochloric Acid (concentrated)7647-01-0HCl36.4637%Major suppliers
Sodium Bicarbonate (Saturated Solution)144-55-8NaHCO384.01-In-house prep.
Anhydrous Sodium Sulfate7757-82-6Na2SO4142.04≥99%Major suppliers
Dichloromethane (DCM)75-09-2CH2Cl284.93≥99.5%Major suppliers
Ethyl Acetate141-78-6C4H8O288.11≥99.5%Major suppliers
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-piperidone-3-carboxylate hydrochloride (10.38 g, 50 mmol).

    • Add absolute ethanol (150 mL) and stir until the starting material is fully dissolved.

    • To this solution, add urea (6.01 g, 100 mmol, 2 equivalents). The urea may not fully dissolve at room temperature.

    • Add a catalytic amount of concentrated hydrochloric acid (approximately 1 mL). The use of an acid catalyst is crucial for the condensation to proceed efficiently.[4][5]

  • Cyclocondensation Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The reaction is typically complete within 12-24 hours. The disappearance of the starting β-keto ester spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • A precipitate of the product may form upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

    • Suspend the crude product in water (100 mL) and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This step is to remove any excess acid and to ensure the product is in its free base form.

    • The neutralized aqueous suspension is then extracted with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one as a solid.

    • Alternatively, if recrystallization is not sufficient, the product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Characterization

The identity and purity of the synthesized 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • FT-IR: To identify characteristic functional groups, such as the C=O and N-H stretches of the pyrimidinone ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the final compound.

Expertise & Experience: Navigating Potential Challenges

  • Incomplete Reaction: If the reaction does not go to completion, as indicated by TLC, the reflux time can be extended. Additionally, the amount of acid catalyst can be judiciously increased, although excessive acid can lead to side reactions.

  • Purification Difficulties: The product may have some solubility in the aqueous phase during workup. Ensuring thorough extraction with ethyl acetate is important to maximize the yield. If the product is highly polar, continuous extraction may be a more efficient method.

  • Side Products: The formation of side products is possible, particularly if the reaction is overheated or run for an extended period. Careful monitoring by TLC is essential. The primary side products are often from self-condensation of the starting materials or incomplete cyclization.

Trustworthiness: A Self-Validating Protocol

This protocol is designed with inherent checkpoints to ensure reliability:

  • TLC Monitoring: Regular monitoring of the reaction progress provides a clear indication of when the reaction is complete, preventing the formation of degradation products from prolonged heating.

  • pH Control during Workup: Neutralization of the reaction mixture is a critical step to ensure the product is in its free base form, which is essential for efficient extraction into an organic solvent.

  • Spectroscopic Confirmation: The final product's identity and purity must be confirmed by a suite of spectroscopic methods. The obtained data should be compared with literature values for analogous compounds to ensure the correct product has been synthesized.

Reaction Mechanism

The acid-catalyzed cyclocondensation is proposed to proceed through the following steps:

G A Protonation of Ketone Oxygen B Nucleophilic Attack by Urea A->B Activation C Proton Transfer B->C D Intramolecular Cyclization C->D E Dehydration D->E Formation of hemiaminal F Final Product E->F Aromatization of pyrimidinone ring

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-tetrahydroprodo[3,4-d]pyrimidine Derivatives. (2024). Semantic Scholar. Retrieved from [Link]

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (2009). Google Patents.
  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investig
  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). PMC - NIH. Retrieved from [Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. (2025). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. (n.d.). MDPI.
  • ChemInform Abstract: An Efficient Synthesis of β-Ketoesters via Transesterification and Its Application in Biginelli Reaction under Solvent-Free, Catalyst-Free Conditions. (2013). ResearchGate. Retrieved from [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. (2021). PubMed. Retrieved from [Link]

  • WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. (2016).
  • Design and synthesis of novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin deriv
  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. (2014). ResearchGate. Retrieved from [Link]

  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. Retrieved from [Link]

  • US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. (1984). Google Patents.
  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. (2005). Arkivoc.
  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (2011). Google Patents.
  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (n.d.). MDPI.

  • O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization. (2024). Beilstein Journals. Retrieved from [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. (2014). PubMed. Retrieved from [Link]

  • Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to Generate a Highly Selective PI3Kδ Inhibitor. (2019). PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: Nucleophilic Substitution at C-4 of the Tetrahydropyridopyrimidinone Ring

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Tetrahydropyridopyrimidinone Scaffold

The tetrahydropyridopyrimidinone core is a privileged heterocyclic scaffold, frequently encountered in medicinal chemistry and drug discovery.[1][2][3] Its rigid, three-dimensional structure provides a unique framework for orienting substituents to interact with biological targets. Functionalization of this core is critical for modulating pharmacokinetic and pharmacodynamic properties. Of particular strategic importance is the C-4 position. Substitution at this site allows for the introduction of a diverse array of functional groups that can serve as key pharmacophoric elements, influencing potency, selectivity, and metabolic stability. This guide provides a detailed exploration of the mechanistic principles and practical laboratory protocols for achieving efficient nucleophilic substitution at the C-4 position of the tetrahydropyridopyrimidinone ring system.

Mechanistic Principles: Activating the C-4 Position

The feasibility of nucleophilic substitution at an aromatic or heteroaromatic carbon is fundamentally dependent on the electronic nature of the ring system. Aromatic rings are typically electron-rich and thus react with electrophiles. However, in the case of the pyridopyrimidinone ring, the presence of two nitrogen atoms and an adjacent carbonyl group renders the pyrimidine portion of the scaffold significantly electron-deficient.[4]

This electron deficiency is the key to activating the C-4 position for nucleophilic attack. The electronegative nitrogen atoms and the carbonyl group exert a strong electron-withdrawing inductive and resonance effect, polarizing the C4-X bond (where X is a leaving group) and making the C-4 carbon atom highly electrophilic.

The reaction generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is a two-step addition-elimination process.[5][6][7]

  • Addition of the Nucleophile: The nucleophile (Nu⁻) attacks the electron-deficient C-4 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7] This intermediate is resonance-stabilized, with the negative charge delocalized over the electron-withdrawing nitrogen atoms and carbonyl group. This stabilization is crucial for the reaction to proceed.[6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group (LG⁻). This step is typically fast.[5][6]

The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex.[5][6] Therefore, the reaction is accelerated by factors that stabilize this intermediate, namely potent electron-withdrawing groups and a good leaving group.

Amination_Workflow start Combine 4-Chloro Substrate, Amine, Base, and Solvent react Heat Reaction Mixture (e.g., 80-120 °C or Microwave) start->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up (e.g., Dilute, Extract) monitor->workup Upon Completion purify Purify by Column Chromatography or Recrystallization workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Figure 2. General Workflow for C-4 Amination

Materials and Reagents:

ReagentM.W.Amount (Example)Moles (Example)
4-Chloro-tetrahydropyridopyrimidinone-1.0 mmol1.0 equiv
Amine Nucleophile-1.2 mmol1.2 equiv
DIPEA (or K₂CO₃)129.242.5 mmol2.5 equiv
n-Butanol (or DMF)-5-10 mL-

Step-by-Step Procedure:

  • To a reaction vial or round-bottom flask, add the 4-chloro-tetrahydropyridopyrimidinone (1.0 equiv).

  • Add the desired amine nucleophile (1.1 - 1.5 equiv).

  • Add the solvent (e.g., n-butanol, 0.1-0.2 M concentration).

  • Add the base (e.g., DIPEA, 2.0-3.0 equiv).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring. Alternatively, use a microwave reactor (e.g., 120-150 °C for 15-60 minutes).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. If a solid precipitates, it may be the product; it can be collected by filtration and washed with a suitable solvent (e.g., ether or water) to remove impurities. If no solid forms, concentrate the mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or DCM) and water or brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes or MeOH/DCM).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for C-4 Alkoxylation

Objective: To synthesize 4-alkoxy-tetrahydropyridopyrimidinone derivatives.

Materials and Reagents:

ReagentM.W.Amount (Example)Moles (Example)
Alcohol (R-OH)-1.5 mmol1.5 equiv
Sodium Hydride (60% in oil)24.001.5 mmol1.5 equiv
Anhydrous DMF (or THF)-5 mL-
4-Chloro-tetrahydropyridopyrimidinone-1.0 mmol1.0 equiv

Step-by-Step Procedure:

  • CAUTION: Handle sodium hydride with extreme care in a fume hood. It is highly reactive with water.

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.5 equiv) and anhydrous solvent (e.g., DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Effervescence (H₂ gas) will be observed.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of the 4-chloro-tetrahydropyridopyrimidinone (1.0 equiv) in a minimum amount of anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture (e.g., 60-100 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify and characterize as described in Protocol 1.

Applications in Drug Discovery

The C-4 substitution on pyridopyrimidine and related scaffolds is a cornerstone of modern medicinal chemistry. [3][8][9]This strategy has been instrumental in the development of numerous clinical candidates and approved drugs, particularly in oncology.

  • Kinase Inhibitors: Many kinase inhibitors utilize a 4-aminopyridopyrimidine scaffold to anchor within the ATP-binding site. The amino group acts as a hydrogen bond donor, interacting with the "hinge" region of the kinase. Varying the substituent on this amino group allows for fine-tuning of potency and selectivity against different kinases. [8]* Other Therapeutic Areas: Beyond oncology, these scaffolds are explored for their potential as anti-inflammatory, antiviral, and CNS agents. [1][2][3]The ability to rapidly generate libraries of C-4 analogues is a powerful tool for structure-activity relationship (SAR) studies in these diverse therapeutic areas. [10]

References

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]

  • Knochel, P., et al. (2015). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC - NIH. [Link]

  • Cressin, J. F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. [Link]

  • Redda, K. K., et al. (2020). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. [Link]

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • Google Patents. Process to prepare 4-amino-pyridazines.
  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438–461. [Link]

  • Journal of Chemical and Pharmaceutical Research. Reactivity of substituted Pyrimidines with Some Nucleophiles. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]

  • ResearchGate. (PDF) Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. [Link]

  • ChemRxiv. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

  • ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF. [Link]

  • PubMed. Application of sulfoximines in medicinal chemistry from 2013 to 2020. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. [Link]

  • ResearchGate. (PDF) THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT. [Link]

Sources

Application Notes & Protocols: Structure-Based Drug Design with a 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold Meets Atomic-Level Design

In the landscape of modern medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to interact with a wide range of biological targets. These are often referred to as "privileged scaffolds." The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a quintessential example of such a scaffold. This heterocyclic system, formed by the fusion of a pyrimidine with a piperidine ring, serves as the foundation for numerous potent and selective modulators of critical disease-related proteins.[1] Its conformational flexibility and strategically positioned nitrogen atoms allow for a multitude of interactions, including hydrogen bonds and hydrophobic contacts, making it an ideal starting point for drug discovery campaigns.

The true power of this scaffold is unleashed when its exploration is coupled with Structure-Based Drug Design (SBDD) . SBDD is a rational and iterative methodology that leverages high-resolution, three-dimensional structural information of a biological target—typically a protein or nucleic acid—to guide the design of novel therapeutics.[2][3] By visualizing the precise atomic interactions between a compound and its target's binding site, chemists can make informed decisions to enhance potency, improve selectivity, and optimize pharmacokinetic properties, thereby accelerating the journey from a preliminary "hit" to a viable drug candidate.[2][4]

This guide provides an in-depth exploration of the SBDD workflow as applied to the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold, offering both high-level strategic insights and detailed, actionable protocols for researchers in the field.

SBDD_Workflow cluster_cycle SBDD Cycle Target_Selection Target Identification & Validation Structure_Det Target Structure Determination (X-ray, Cryo-EM) Target_Selection->Structure_Det Hit_ID Hit Identification (Virtual or Experimental Screening) Structure_Det->Hit_ID SBDD_Cycle Iterative SBDD Cycle: Hit-to-Lead Optimization Hit_ID->SBDD_Cycle Preclinical Preclinical Candidate SBDD_Cycle->Preclinical Design 1. Design Analog SBDD_Cycle->Design Synthesize 2. Synthesize Design->Synthesize Iterate Test 3. Test (Assay & Co-crystal) Synthesize->Test Iterate Analyze 4. Analyze Structure & Data (SAR) Test->Analyze Iterate Analyze->Design Iterate

Figure 1: The iterative workflow of Structure-Based Drug Design (SBDD).

Part 1: The Target Landscape for the Tetrahydropyrido[3,4-d]pyrimidine Scaffold

The versatility of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is evident from the diverse range of protein families it has been shown to inhibit. The selective functionalization at its C-2, C-4, and C-7 positions allows for the generation of a wide array of molecules with potential therapeutic uses.[1] This adaptability makes it a valuable starting point for targeting proteins implicated in oncology, inflammation, and other disease areas.

Application Note: The Importance of Target Selection The success of any SBDD program hinges on the selection of a well-validated biological target. An ideal target is intrinsically linked to the disease pathology, possesses a druggable binding pocket, and has available assays for measuring compound activity. The table below summarizes key targets that have been successfully modulated by derivatives of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold, demonstrating its broad therapeutic potential.

Target Protein FamilySpecific Example(s)Associated Disease AreaKey Reference(s)
Receptor Tyrosine Kinases Axl, MerOncology[5]
Non-Receptor Tyrosine Kinases Erk2Oncology[6]
GTPases KRAS (G12C, G12D mutants)Oncology[7][8][9]
ATPases VCP/p97Oncology (AML)[10]
Serine/Threonine Kinases Cyclin-Dependent Kinases (CDKs)Oncology[11][12]
G-Protein Coupled Receptors Smoothened (Smo)Oncology[13]

Part 2: Core Protocols in the SBDD Campaign

This section details the critical experimental and computational protocols that form the backbone of an SBDD project centered on the tetrahydropyrido[3,4-d]pyrimidine scaffold.

Obtaining the High-Resolution Target Structure

Application Note: The Structural Blueprint A high-resolution 3D structure is the foundational element of SBDD.[3] It provides the atomic blueprint of the target's binding site, revealing its shape, size, and the location of key amino acid residues available for interaction. X-ray crystallography is the most established technique for this purpose, offering precise details of protein-ligand interactions.[4][14] The resulting electron density maps allow for the unambiguous placement of atoms, providing direct visual confirmation of a ligand's binding mode.[15]

Protocol 1: Protein-Ligand Co-crystallization for SBDD

  • Objective: To obtain a high-resolution crystal structure of the target protein in complex with a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-based inhibitor.

  • Rationale: Co-crystallization ensures that the protein folds and crystallizes in the presence of the ligand, capturing the biologically relevant bound conformation. This is often more successful than soaking a ligand into pre-existing crystals (apo crystals), especially for ligands that induce conformational changes upon binding.

  • Step-by-Step Methodology:

    • Protein Expression & Purification:

      • Express the target protein using a suitable system (e.g., E. coli, insect, or mammalian cells) to high purity (>95% as determined by SDS-PAGE).

      • Concentrate the purified protein to a range typically between 5-15 mg/mL in a low-ionic-strength buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Complex Formation:

      • Prepare a stock solution of the tetrahydropyrido[3,4-d]pyrimidine inhibitor (e.g., 50 mM in DMSO).

      • Incubate the purified protein with a 3- to 5-fold molar excess of the inhibitor for at least 1 hour on ice to ensure saturation of the binding sites.

    • Crystallization Screening:

      • Use a robotic liquid handler to set up sitting-drop or hanging-drop vapor diffusion experiments.

      • Screen a wide range of commercially available crystallization screens (e.g., PEG/Ion, SaltRx, Index) at different temperatures (e.g., 4°C and 20°C). Each drop typically consists of 100-200 nL of the protein-ligand complex mixed with an equal volume of the reservoir solution.

    • Crystal Optimization:

      • Once initial microcrystals ("hits") are identified, perform optimization screening. This involves systematically varying the concentrations of the precipitant, buffer pH, and additives around the initial hit condition to grow larger, single, diffraction-quality crystals.

    • X-ray Diffraction Data Collection:

      • Cryo-protect the optimized crystals by briefly soaking them in a solution containing the reservoir components plus a cryoprotectant (e.g., 25% glycerol) before flash-cooling in liquid nitrogen.

      • Collect diffraction data at a synchrotron beamline. The high-intensity X-rays are crucial for obtaining high-resolution data.[2]

    • Structure Solution and Refinement:

      • Process the diffraction data to determine unit cell parameters and reflection intensities.

      • Solve the structure using molecular replacement if a homologous structure is available.[14]

      • Build the molecular model into the resulting electron density map and perform iterative cycles of refinement. The quality of the final model is assessed using metrics like R-factor and R-free.[14]

Hit Identification: Finding a Starting Point

Application Note: Seeding the Design Cycle With a target structure in hand, the next step is to identify initial molecules ("hits") that bind to the target. For a well-known scaffold like tetrahydropyrido[3,4-d]pyrimidine, computational methods are exceptionally powerful. Virtual screening via molecular docking allows for the rapid evaluation of large virtual libraries of scaffold derivatives against the target's binding site, prioritizing a smaller, more manageable set of compounds for synthesis and testing.[16]

Hit_ID_Workflow Target_PDB Target Protein Structure (e.g., from PDB) Prep_Target Prepare Target: Add Hydrogens, Define Binding Site Target_PDB->Prep_Target Ligand_Lib Virtual Library of Scaffold Derivatives Prep_Ligands Prepare Ligands: Generate 3D Conformations, Assign Charges Ligand_Lib->Prep_Ligands Docking Molecular Docking Simulation Prep_Target->Docking Prep_Ligands->Docking Analysis Analyze & Prioritize (Docking Score, Pose, Interactions) Docking->Analysis Synthesis_List List of Compounds for Synthesis Analysis->Synthesis_List

Figure 2: Workflow for Hit Identification using Molecular Docking.

Protocol 2: In Silico Docking of a Tetrahydropyrido[3,4-d]pyrimidine Library

  • Objective: To computationally screen a virtual library of tetrahydropyrido[3,4-d]pyrimidine derivatives to identify promising candidates for synthesis.

  • Rationale: This protocol leverages the known 3D structure of the target to predict the binding conformation and affinity of virtual compounds. It is a cost-effective method to explore chemical space and prioritize experimental efforts.[16]

  • Step-by-Step Methodology:

    • Target Preparation:

      • Obtain the PDB file of the target protein. If a ligand is already present, it can be used to define the center of the binding site.

      • Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein: remove all water molecules, add hydrogen atoms, assign protonation states, and perform a constrained energy minimization to relieve any steric clashes.[16]

      • Define the docking grid: a box encompassing the binding site, typically centered on the co-crystallized ligand or identified through pocket detection algorithms.[16]

    • Ligand Library Preparation:

      • Enumerate a virtual library of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives by decorating the core scaffold at the C-2, C-4, and C-7 positions with a variety of functional groups (e.g., from commercially available building blocks).

      • Process the library to generate low-energy 3D conformations for each molecule and assign appropriate partial charges using a force field (e.g., OPLS, MMFF94).

    • Docking Simulation:

      • Use a docking program (e.g., Glide, AutoDock) to dock the prepared ligand library into the prepared target grid.

      • Employ a suitable docking precision level (e.g., Standard Precision for initial screening, Extra Precision for final prioritization). The algorithm will sample various poses and orientations of each ligand within the binding site and score them based on a scoring function that estimates binding affinity.

    • Post-Docking Analysis and Selection:

      • Rank the compounds based on their docking scores.

      • Visually inspect the binding poses of the top-ranked compounds. Prioritize molecules that:

        • Exhibit favorable hydrogen bonds with key residues (e.g., the hinge region in kinases).

        • Fill hydrophobic pockets effectively.

        • Show good shape complementarity with the binding site.

      • Filter the results based on calculated drug-like properties (e.g., molecular weight, cLogP) to ensure favorable ADME characteristics.

      • Select a diverse set of the top 20-50 compounds for synthesis and biological evaluation.

Hit-to-Lead Optimization: The Iterative SBDD Cycle

Application Note: Rational Design in Action This is the core of the SBDD process. Once an initial hit is confirmed and its co-crystal structure is obtained, the team enters an iterative cycle of design, synthesis, and testing.[7] The crystal structure provides the "why"—it explains the observed activity (or lack thereof) at an atomic level. For example, a structure might reveal that a substituent is too bulky, causing a steric clash, or that a nearby polar residue is not engaged in a hydrogen bond. This direct feedback is then used to design the next generation of compounds to address these specific observations. The goal is to systematically improve potency, selectivity, and drug-like properties.

Protocol 3: Structure-Activity Relationship (SAR) Development

  • Objective: To systematically probe the binding site and understand how modifications to the tetrahydropyrido[3,4-d]pyrimidine scaffold affect biological activity.

  • Rationale: A systematic SAR exploration is crucial for converting a micromolar hit into a nanomolar lead. By making discrete changes to the molecule and correlating them with activity data and structural information, a robust model of the required pharmacophore can be built.[7][17]

  • Step-by-Step Methodology:

    • Establish a Baseline: Synthesize and test the initial hit compound in relevant assays (biochemical and cellular) to establish baseline potency (e.g., IC₅₀ or Kᵢ). Obtain a high-resolution co-crystal structure (as per Protocol 1).

    • Analyze the Co-crystal Structure: Identify key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) and regions of the binding pocket that are not yet explored.

    • Hypothesis-Driven Design: Based on the structural analysis, design a small, focused set of new analogs. For the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold, this often involves:

      • C-2 Position: Probing interactions in the "front" pocket, often via Suzuki coupling to introduce aryl or heteroaryl groups.[1]

      • C-4 Position: Modifying groups that often project towards the solvent-exposed region, which can be used to tune solubility and other physical properties, typically via nucleophilic aromatic substitution.[1]

      • N-7 Position: Exploring deeper pockets or inducing different vector orientations of other substituents via electrophilic substitution.[1]

    • Synthesis and Testing: Synthesize the designed analogs. Evaluate all new compounds in the same set of assays used for the baseline compound to ensure data consistency.

    • Structural Biology Feedback: For key compounds—especially those that show a significant increase or an unexpected decrease in potency—obtain a new co-crystal structure.

    • Iterate: Analyze the new data and structures. Did the design hypothesis hold true? What new insights have been gained? Use this information to design the next set of compounds. Repeat this cycle until the project goals for potency and other properties are met.

Illustrative SAR Data Table (Hypothetical Kinase Target)

Compound IDModification at C-2Modification at N-7Kinase IC₅₀ (nM)Structural Rationale from Co-crystal
Hit-1 Phenyl-H1200Phenyl group makes minimal contact with the back pocket.
Analog-1A 4-Fluorophenyl-H850Fluoro group does not form a specific interaction.
Analog-1B 3-Pyridyl-H150Pyridyl nitrogen forms a new H-bond with a conserved water molecule.
Analog-2A 3-Pyridyl-Methyl95Methyl group fills a small hydrophobic pocket adjacent to N-7.
Analog-2B 3-Pyridyl-Cyclopropyl15Cyclopropyl group provides optimal hydrophobic packing in the pocket.

Part 3: Advanced Applications and Protocols

Pharmacophore Modeling

Application Note: Abstracting Key Features for Binding A pharmacophore model is a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings) that a molecule must possess to bind to a specific target.[18] A model can be generated from a high-quality protein-ligand crystal structure.[19] This model can then be used as a 3D query to rapidly screen vast virtual databases to identify novel scaffolds that present the same key features in the correct spatial orientation, enabling scaffold hopping to find compounds with entirely new chemical cores but similar biological activity.[20][21]

In Vitro ADMET Profiling

Application Note: Designing for In Vivo Success Potency alone does not make a drug. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures. Structure-based design can also help optimize these properties. For instance, if a compound is found to be rapidly metabolized at a specific site, the co-crystal structure can be used to design modifications that block that metabolic "soft spot" without disrupting the key interactions required for potency.[7]

Protocol 4: Key In Vitro ADMET Assays

  • Objective: To assess the drug-like properties of lead compounds.

  • Rationale: These assays provide early warnings of potential liabilities and guide the selection of compounds with a higher probability of success in vivo.

  • Key Assays:

    • Metabolic Stability:

      • Assay: Incubate the compound with liver microsomes or hepatocytes and measure the rate of disappearance of the parent compound over time using LC-MS/MS.[7]

      • Output: In vitro half-life (t½) or intrinsic clearance (CLᵢₙₜ).

    • CYP450 Inhibition:

      • Assay: Measure the compound's ability to inhibit the major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9) using fluorescent or LC-MS/MS-based probe substrates.

      • Output: IC₅₀ value for each isoform, indicating the potential for drug-drug interactions.

    • Plasma Protein Binding:

      • Assay: Use equilibrium dialysis to measure the fraction of the compound bound to plasma proteins.

      • Output: Percent bound. High binding can limit the free drug available to act on the target.

    • Aqueous Solubility:

      • Assay: Measure the concentration of a saturated solution of the compound in a buffered aqueous solution (e.g., Kinetic or Thermodynamic Solubility).

      • Output: Solubility in µg/mL or µM. Poor solubility can limit absorption.

    • Membrane Permeability:

      • Assay: Use a parallel artificial membrane permeability assay (PAMPA) or a cell-based assay (e.g., Caco-2) to measure the rate of passage across an artificial or cellular membrane.

      • Output: Permeability coefficient (Pₑ). This predicts the potential for oral absorption.

Conclusion

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a remarkably fruitful starting point for the development of novel therapeutics against a multitude of high-value targets. Its synthetic tractability and inherent ability to engage in critical binding site interactions make it an ideal partner for structure-based drug design. By tightly integrating rational design, chemical synthesis, biological testing, and high-resolution structural biology, research teams can efficiently navigate the complex path of drug discovery. The protocols and principles outlined in this guide provide a robust framework for harnessing this powerful combination to develop the next generation of targeted medicines.

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Application of 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one in the Development of Potent and Selective Axl Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Axl Kinase as a Critical Oncogenic Target

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a pivotal mediator in cancer progression, metastasis, and the development of therapeutic resistance.[1][2] Unlike many oncogenes that are driven by direct mutations, Axl is often upregulated in response to microenvironmental stress (e.g., hypoxia) or as a compensatory mechanism to targeted therapies.[3] Upon binding its ligand, Growth Arrest-Specific 6 (Gas6), Axl dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as PI3K/AKT and MAPK/ERK. This signaling promotes cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[4] Furthermore, Axl signaling contributes to an immunosuppressive tumor microenvironment, helping cancer cells evade immune destruction.[3] The strong correlation between elevated Axl expression and poor prognosis in numerous cancers, including non-small cell lung cancer (NSCLC) and breast cancer, underscores its importance as a high-value therapeutic target.[2][5]

The development of small-molecule inhibitors targeting the Axl kinase domain is a promising strategy to counteract its oncogenic functions. One such structural motif that has proven valuable in this endeavor is the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one core. This heterocyclic scaffold provides a rigid and versatile platform for the strategic placement of substituents that can engage with key residues in the Axl ATP-binding pocket, leading to potent and selective inhibition. This application note provides a comprehensive guide for researchers, detailing the synthesis of this core scaffold, its elaboration into a potent Axl inhibitor, and detailed protocols for the biochemical and cellular evaluation of these compounds.

The 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Scaffold: A Privileged Core for Kinase Inhibition

The tetrahydropyridopyrimidine scaffold is frequently utilized in the development of kinase inhibitors for cancer treatment.[6] Its fused ring system offers a three-dimensional structure that can be functionalized at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[7] Specifically, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one nucleus allows for derivatization at the C2, C4, and N8 positions, enabling the exploration of extensive structure-activity relationships (SAR).[7][8]

Below is a detailed, two-step protocol for the synthesis of the core scaffold, which serves as the foundational building block for the Axl inhibitors described herein.

Protocol 1: Synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (Scaffold 3)

This procedure outlines the cyclization of a piperidone-based precursor to form the desired pyrimidinone ring system.

Caption: Synthesis of the core scaffold.

Materials:

  • Ethyl 4-piperidone-3-carboxylate hydrochloride (1 )

  • Formamidine acetate

  • Sodium ethoxide (EtONa)

  • Absolute Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 100 mL of absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4-piperidone-3-carboxylate hydrochloride (1 , 10.4 g, 50 mmol).

  • Addition of Reagent: Add formamidine acetate (5.2 g, 50 mmol) to the mixture.

  • Cyclization Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove sodium chloride. Concentrate the filtrate under reduced pressure.

  • Purification: Treat the residue with a small amount of water and adjust the pH to ~7 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, then diethyl ether, and dried under vacuum to yield 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (3 ) as a solid.

From Scaffold to Inhibitor: A Representative Synthesis

With the core scaffold in hand, the next stage involves its chemical elaboration into a potent Axl inhibitor. The following protocol describes a representative synthesis based on the work of Inoue et al., demonstrating chlorination followed by a Suzuki coupling and a final nucleophilic aromatic substitution to install the key pharmacophoric elements.[8]

Protocol 2: Synthesis of a Representative Tetrahydropyridopyrimidine Axl Inhibitor (Compound 6)

This multi-step synthesis highlights the versatile reactivity of the core scaffold.

Caption: Multi-step synthesis of a representative Axl inhibitor.

Step 2a: Chlorination of the Scaffold

  • Reaction: Suspend 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (3 , 5.0 g, 33.1 mmol) in phosphorus oxychloride (POCl₃, 30 mL).

  • Heating: Heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (4 ).

Step 2b: Suzuki Coupling at C4

  • Reaction Setup: In a microwave vial, combine the 4-chloro intermediate (4 , 1.0 mmol), a suitable arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol).

  • Solvent and Degassing: Add a 4:1 mixture of dioxane and water (5 mL) and degas the mixture with argon for 10 minutes.

  • Microwave Reaction: Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, concentrate, and purify by flash column chromatography on silica gel to yield the C4-aryl intermediate (5 ).

Step 2c: Nucleophilic Aromatic Substitution at C2 (hypothetical final step based on common strategies) Note: The original paper may describe a different order of reactions. This step is a representative example of functionalizing the C2 position after initial modifications.

  • First, the pyrimidinone oxygen would be converted to a chlorine at C4, and the C2 position would also be chlorinated from a precursor. The C4 chlorine is more reactive.

  • Reaction Setup: Dissolve the C4-aryl intermediate (5 , which would have a chlorine at C2 in this hypothetical route, 1.0 mmol) in N-Methyl-2-pyrrolidone (NMP, 5 mL).

  • Reagent Addition: Add the desired amine (e.g., 3-(dimethylamino)propylamine, 1.5 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol).

  • Heating: Heat the reaction mixture to 100°C and stir for 12 hours.

  • Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the residue by preparative HPLC to obtain the final Axl inhibitor (6 ).

Structure-Activity Relationship (SAR) Insights

The development of potent and selective Axl inhibitors from the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is guided by systematic SAR studies. Analysis of compounds derived from this core has revealed key structural features that govern inhibitory activity.[2][8]

Position of SubstitutionMoietyImpact on Axl IC₅₀Notes
C2 Position Small, flexible amine chains (e.g., dimethylaminopropylamino)Favorable Often enhances solubility and provides key interactions in the solvent-exposed region.
Bulky aromatic aminesLess Favorable May cause steric hindrance, reducing binding affinity.
C4 Position Substituted phenyl rings (e.g., methoxy, fluoro)Favorable Occupies a hydrophobic pocket. Substituents can be tuned to optimize potency and properties.
Pyridine or other heteroaromaticsVariable Can introduce beneficial hydrogen bonding interactions but may alter physicochemical properties.
N8 Position Small alkyl groups (e.g., methyl)Generally Tolerated Can be used to modulate lipophilicity and metabolic stability.
Large, bulky groupsDetrimental Often leads to a significant loss of potency due to steric clashes.

This table summarizes general trends observed in SAR studies of Axl inhibitors based on the pyridopyrimidine scaffold.[8]

Biological Evaluation Workflow

A rigorous and systematic evaluation process is essential to characterize the potency, selectivity, and cellular activity of newly synthesized Axl inhibitors. The workflow begins with a direct biochemical assay against the isolated Axl kinase, followed by cell-based assays to confirm target engagement and functional effects in a physiological context.

Caption: A typical workflow for evaluating novel Axl inhibitors.

Protocol 3: In Vitro Biochemical Axl Kinase Assay (ADP-Glo™ Format)

This protocol measures the ability of a compound to inhibit the enzymatic activity of recombinant Axl kinase by quantifying the amount of ADP produced.

Principle: The Axl kinase reaction converts ATP to ADP. The remaining ATP is then depleted. Subsequently, the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal directly proportional to the initial kinase activity.

Materials:

  • Recombinant human Axl kinase (e.g., BPS Bioscience, #40180)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP, 1 mM stock solution

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (serially diluted in DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Enzyme/Substrate Mix: Prepare a master mix containing kinase buffer, Axl enzyme (e.g., 5 ng/well), and the peptide substrate (e.g., 0.2 mg/mL).

  • Compound Addition: Add 1 µL of the serially diluted compound or DMSO (as a control) to the wells of the 384-well plate.

  • Initiate Kinase Reaction: Add 4 µL of the enzyme/substrate mix to each well.

  • ATP Addition: Add 5 µL of ATP solution (diluted in kinase buffer to a final concentration of 25 µM in the reaction) to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This step stops the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4: Cellular Axl Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a test compound to inhibit Gas6-induced Axl autophosphorylation in a relevant cancer cell line, confirming target engagement in a cellular environment. MDA-MB-231, a triple-negative breast cancer cell line, is used as it expresses high levels of Axl.[7][9]

Materials:

  • MDA-MB-231 cells

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human Gas6 (R&D Systems, #885-GSB)

  • Test compound

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher, #78440)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-Axl (Tyr779) (e.g., Cell Signaling Technology, #5703)

    • Rabbit anti-Axl (e.g., Cell Signaling Technology, #8661)

    • Mouse anti-β-Actin (e.g., Sigma-Aldrich, #A5441)

  • Secondary Antibodies:

    • HRP-linked anti-rabbit IgG

    • HRP-linked anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Plate MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 16-24 hours. This reduces basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of the test compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 2 hours.

  • Ligand Stimulation: Stimulate the cells by adding Gas6 to a final concentration of 200 ng/mL for 15 minutes at 37°C.[10] A non-stimulated control well (DMSO only, no Gas6) should be included.

  • Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Axl (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with HRP-linked anti-rabbit IgG (1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with antibodies against total Axl and then β-Actin, following the same incubation and detection steps.

Conclusion

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one scaffold represents a highly valuable starting point for the development of novel Axl kinase inhibitors. Its synthetic tractability allows for the systematic exploration of chemical space around the Axl ATP-binding site, leading to the identification of compounds with high potency and selectivity. The protocols detailed in this application note provide a robust framework for the synthesis and comprehensive evaluation of such inhibitors, from initial biochemical characterization to the confirmation of on-target activity in a cellular context. By leveraging this versatile scaffold and a rigorous testing cascade, researchers can accelerate the discovery of new therapeutic agents to combat Axl-driven malignancies.

References

  • GAS6‐expressing and self‐sustaining cancer cells in 3D spheroids activate the PDK‐RSK‐mTOR pathway for survival and drug resistance. PMC. Available at: [Link].

  • Anti-Axl monoclonal antibodies attenuate the migration of MDA-MB-231 breast cancer cells. Spandidos Publications. Available at: [Link].

  • Gas6/Axl signaling pathway promotes proliferation, migration and invasion and inhibits apoptosis in A549 cells. PMC. Available at: [Link].

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. PubMed. Available at: [Link].

  • formamidine acetate. Organic Syntheses Procedure. Available at: [Link].

  • The GAS6-AXL signaling pathway triggers actin remodeling that drives membrane ruffling, macropinocytosis, and cancer-cell invasion. NIH. Available at: [Link].

  • Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors. NIH. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[8][12]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Available at: [Link].

  • Recent discovery and development of AXL inhibitors as antitumor agents. PubMed. Available at: [Link].

  • Screening of Specific and Common Pathways in Breast Cancer Cell Lines MCF-7 and MDA-MB-231 Treated with Chlorophyllides Composites. MDPI. Available at: [Link].

  • Design, Synthesis, and Antiproliferative Activity of Selective Histone Deacetylases 6 Inhibitors Containing a Tetrahydropyridopyrimidine Scaffold. MDPI. Available at: [Link].

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PMC. Available at: [Link].

  • ER-851, a Novel Selective Inhibitor of AXL, Overcomes Resistance to Antimitotic Drugs. AACR Publications. Available at: [Link].

  • A convenient catalytic method for preparation of new tetrahydropyrido[2,3-d]pyrimidines via a cooperative vinylogous anomeric based oxidation. RSC Publishing. Available at: [Link].

  • Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. | Request PDF. ResearchGate. Available at: [Link].

  • Design, In Silico Evaluation, and Molecular Docking of Novel Pyrimidine Derivatives as AXL Tyrosine Kinase Inhibitors for Colorectal Cancer Therapy. International Journal of Pharmaceutical Sciences. Available at: [Link].

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. Available at: [Link].

  • The Expression of Heat Shock Protein 60 kDa in Tissues and Cell Lines of Breast Cancer. KoreaMed Synapse. Available at: [Link].

  • Western blot analysis of cyclin B1, p-Tyr15-CDK1 and p21 in MDA-MB-231... | Download Scientific Diagram. ResearchGate. Available at: [Link].

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. Available at: [Link].

  • WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate. Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Navigating the Synthesis of Complex Tetrahydropyridopyrimidine Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the multi-step synthesis of complex tetrahydropyridopyrimidine molecules. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these intricate heterocyclic scaffolds, which are pivotal in modern medicinal chemistry, particularly as kinase inhibitors. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to facilitate a smoother and more efficient synthetic workflow. Our approach is grounded in mechanistic understanding and practical, field-tested solutions.

Section 1: Core Synthesis Strategy and Key Challenges

The construction of complex tetrahydropyridopyrimidine cores, such as those found in KRAS inhibitors like Adagrasib, typically involves a multi-step sequence. A common strategy involves the sequential functionalization of a di- or tri-substituted pyrimidine or pyridopyrimidine precursor. This often entails nucleophilic aromatic substitution (SNAr) reactions, palladium-catalyzed cross-couplings, and subsequent cyclization and functional group manipulations.

This intricate process is fraught with potential challenges that can impede progress and reduce overall yield and purity. This guide will systematically address these hurdles.

A Generalized Synthetic Workflow

Below is a conceptual workflow illustrating a common approach to the synthesis of a complex tetrahydropyridopyrimidine derivative.

G cluster_0 Core Assembly cluster_1 Cyclization and Functionalization A Dichloropyrimidine Precursor B First SNAr Reaction (e.g., with an amine) A->B Regioselectivity is key C Second SNAr or Cross-Coupling (e.g., Buchwald-Hartwig) B->C Control of side reactions D Intramolecular Cyclization (e.g., Dieckmann condensation) C->D Yield optimization E Introduction of Chiral Moieties D->E Diastereoselectivity control F Final Functionalization (e.g., Acrylamide formation) E->F Final product purity G Purification F->G Removal of impurities H Final Product G->H

Caption: A generalized workflow for the synthesis of complex tetrahydropyridopyrimidine molecules.

Section 2: Troubleshooting Guides in a Q&A Format

This section provides detailed troubleshooting for specific issues you may encounter during your synthesis.

Issue 1: Poor Regioselectivity in SNAr Reactions on Dichloropyrimidines

Question: My SNAr reaction on a 2,4-dichloropyrimidine derivative is yielding a mixture of C2 and C4 substituted products, with the undesired isomer being predominant. How can I improve the regioselectivity for the desired isomer?

Answer:

This is a common challenge, as the regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to electronic and steric factors of both the pyrimidine substrate and the incoming nucleophile.[1]

Causality and Solutions:

  • Electronic Effects: The presence of electron-withdrawing or -donating groups on the pyrimidine ring can significantly influence the relative electrophilicity of the C2 and C4 positions.[1] For instance, an electron-donating group at C6 can surprisingly favor substitution at C2.[1]

    • Troubleshooting: If your substrate has an electron-withdrawing group at C5, substitution at C4 is generally favored.[2] If you are targeting the C2 position, consider if a change in the electronic nature of other substituents is synthetically feasible.

  • Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position, which is typically C4.

    • Troubleshooting: If you are targeting the C2 position and are using a bulky nucleophile, consider if a smaller, less sterically demanding nucleophile could be used.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like DMF or DMSO are common.

    • Base: The nature and stoichiometry of the base are critical. A strong, non-nucleophilic base is often required to deprotonate the incoming nucleophile without competing in the substitution reaction.

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Experimental Protocol: Improving C4 Selectivity in SNAr Amination

  • Reactant Purity: Ensure the dichloropyrimidine starting material and the amine nucleophile are of high purity.

  • Solvent and Base: Dissolve the dichloropyrimidine (1.0 equiv) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.2 equiv).

  • Nucleophile Addition: Slowly add a solution of the amine nucleophile (1.1 equiv) in anhydrous DMF to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography.

ParameterRecommendation for C4 SelectivityRationale
Substituent at C5 Electron-withdrawing group (e.g., -NO2, -CN)Enhances the electrophilicity of C4.[2]
Nucleophile Primary or secondary aminesLess sterically hindered than tertiary amines.
Temperature 0 °C to room temperatureMinimizes side reactions and can improve selectivity.
Issue 2: Challenges in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination to introduce an amine at the C2 position of my substituted pyrimidine, but I am observing low yield, catalyst decomposition, and the formation of side products. What can I do?

Answer:

Buchwald-Hartwig amination is a powerful tool, but its success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent, especially with heteroaromatic substrates.[3]

Causality and Solutions:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial for catalytic activity and stability. For electron-rich and sterically hindered heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often required.[4]

    • Troubleshooting: Screen a panel of ligands and palladium precursors. Pre-formed catalysts can sometimes offer better results and reproducibility.[5]

  • Base Selection: The choice of base is critical and can influence both the rate of reaction and the stability of the catalyst and substrates. Common bases include sodium tert-butoxide, potassium phosphate, and cesium carbonate.

    • Troubleshooting: If you are observing substrate or product degradation, a weaker base like potassium phosphate may be beneficial. If the reaction is sluggish, a stronger base like sodium tert-butoxide could be necessary.

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.

    • Troubleshooting: Ensure your solvent is rigorously dried and degassed. If using dioxane, be aware of its potential to form peroxides.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere: Set up the reaction in a glovebox or under a strict inert atmosphere (argon or nitrogen).

  • Reagent Addition: To an oven-dried flask, add the aryl halide (1.0 equiv), amine (1.2 equiv), base (1.5 equiv), palladium precursor (e.g., Pd2(dba)3, 2-5 mol%), and ligand (4-10 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

G cluster_0 Buchwald-Hartwig Troubleshooting cluster_1 Potential Causes & Solutions A Low Yield or No Reaction D Incorrect Catalyst/Ligand - Screen different ligands - Use pre-catalyst A->D E Base Incompatibility - Screen different bases (e.g., NaOtBu, K3PO4) A->E G Substrate Reactivity - Consider converting chloride to bromide or iodide A->G B Catalyst Decomposition B->D F Solvent Issues - Ensure anhydrous/degassed solvent B->F C Side Product Formation C->E C->G

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Issue 3: Difficulties with Protecting Group Removal

Question: I am struggling to remove a Boc protecting group from a nitrogen atom in my tetrahydropyridopyrimidine core. The standard acidic conditions (e.g., TFA in DCM) are leading to decomposition of my molecule. Are there alternative methods?

Answer:

While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common method for Boc deprotection, the harsh acidity can be detrimental to complex, acid-sensitive heterocyclic systems.[6]

Causality and Solutions:

  • Acid Sensitivity: The presence of other functional groups or the inherent electronic nature of the heterocyclic core can render the molecule susceptible to degradation under strongly acidic conditions.

  • Alternative Deprotection Strategies:

    • Milder Acidic Conditions: Consider using HCl in a non-acidic solvent like dioxane or methanol. This can sometimes be less harsh than TFA.

    • Neutral Conditions: For certain substrates, heating in a solvent like isopropanol can effect Boc removal.

    • Lewis Acids: In some cases, Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a scavenger like 2,6-lutidine can be effective.

Experimental Protocol: Mild Boc Deprotection with HCl in Dioxane

  • Preparation: Dissolve the Boc-protected compound (1.0 equiv) in anhydrous dioxane.

  • Reagent Addition: Add a 4M solution of HCl in dioxane (5-10 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure. The product is often obtained as the hydrochloride salt, which may be used directly in the next step or neutralized with a mild base.

Issue 4: Challenges in Purification of Polar, Basic Products

Question: My final tetrahydropyridopyrimidine product is highly polar and basic, making purification by standard silica gel chromatography difficult. The compound streaks badly on the column, leading to poor separation. What purification strategies can I employ?

Answer:

The purification of polar, basic heterocyclic compounds is a frequent bottleneck. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and poor recovery.[7]

Causality and Solutions:

  • Acid-Base Interactions: The primary cause is the interaction between the basic analyte and the acidic stationary phase.

  • Purification Strategies:

    • Modified Mobile Phase: Adding a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica gel.[7] Common modifiers include triethylamine (0.1-1%) or a solution of ammonia in methanol.

    • Alternative Stationary Phases:

      • Alumina: Using basic or neutral alumina can be a good alternative to silica gel for basic compounds.[7]

      • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography with a mobile phase of water and acetonitrile or methanol (often with a modifier like formic acid or TFA to improve peak shape) is a powerful technique.[8]

      • Ion-Exchange Chromatography: For compounds with a permanent positive charge, cation-exchange chromatography can be an effective purification method.

    • Crystallization: If the product is a solid, crystallization is an excellent method for purification, often providing material of very high purity.[7]

Purification MethodWhen to UseKey Considerations
Silica Gel with Basic Modifier Moderately basic compoundsOptimize the amount of modifier to avoid interfering with detection.
Alumina Chromatography Basic compoundsBasic alumina is generally preferred.
Reversed-Phase (C18) HPLC Highly polar and ionizable compoundsRequires specialized equipment but offers excellent resolution.
Crystallization Solid productsSolvent selection is critical; can be time-consuming to optimize.[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best practices for setting up and monitoring multi-step syntheses of tetrahydropyridopyrimidines?

A1: Careful planning and meticulous execution are key. Always use pure, well-characterized starting materials. Monitor each reaction closely using appropriate analytical techniques (TLC, LC-MS, NMR). It is often advisable to fully characterize key intermediates to ensure the desired transformations are occurring before proceeding to the next step.

Q2: How can I control diastereoselectivity during the reduction of a tetrahydropyridine intermediate?

A2: The diastereoselectivity of such reductions is often influenced by the steric environment around the reducible bond. The choice of reducing agent is critical. For example, a bulky reducing agent may preferentially attack from the less hindered face of the molecule.[9] Screening different reducing agents (e.g., sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation) and reaction conditions (temperature, solvent) is often necessary to optimize diastereoselectivity.[9][10]

Q3: My final compound appears to be unstable. What are some common degradation pathways for complex tetrahydropyridopyrimidines?

A3: These molecules can be susceptible to oxidation, especially if they contain electron-rich moieties. They can also be sensitive to strong acids or bases, as discussed in the troubleshooting section. Light sensitivity can also be an issue for some highly conjugated systems. It is advisable to store the final compound under an inert atmosphere, protected from light, and at low temperatures.

References

  • Chen, C.-Y., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949. Available at: [Link]

  • Chen, C.-Y., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. PubMed Central. Available at: [Link]

  • ACS Publications. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters. Available at: [Link]

  • PubMed. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Available at: [Link]

  • Wang, X., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hallin, J., et al. (2021). Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Ellman, J. A., & Wasa, M. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2021). Nitrogen Protecting Groups: Recent Developments and New Applications. Available at: [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

  • PubMed Central. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Available at: [Link]

  • ACS Publications. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

  • NIH. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Available at: [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Available at: [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • ResearchGate. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Available at: [Link]

  • ACS Publications. (2024). Adagrasib's Second-Generation Synthesis: Transitioning from Route Scouting to Optimization. Organic Process Research & Development. Available at: [Link]

  • Royal Society of Chemistry. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. Available at: [Link]

  • The Analytical Scientist. (2016). Purification of polar compounds. Available at: [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • PubMed Central. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Available at: [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Available at: [Link]

  • ResearchGate. (2021). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]

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Validation & Comparative

A Comparative Guide to ERK2 Kinase Inhibitors: 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines Versus Other Emerging Classes

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cancer therapeutics, the targeting of key signaling pathways has emerged as a cornerstone of modern drug discovery. The Ras-Raf-MEK-ERK (MAPK) pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][2] Extracellular signal-regulated kinase 2 (ERK2), a pivotal downstream node in this cascade, represents a particularly attractive target, as its inhibition can potentially overcome resistance mechanisms that arise from upstream mutations in BRAF or RAS.[1][3]

This guide provides a comprehensive comparison of a promising class of ERK2 inhibitors, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, with other notable classes of ERK2 inhibitors that have shown significant preclinical and clinical potential. We will delve into their mechanisms of action, compare their biochemical and cellular potencies with supporting experimental data, and provide detailed protocols for key assays used in their evaluation.

The ERK2 Signaling Pathway: A Central Hub in Cancer Progression

The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals to the nucleus, ultimately controlling a wide array of cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the sequential activation of Ras, Raf, MEK1/2, and finally ERK1/2. Activated ERK1/2 can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors, to regulate gene expression and drive cellular responses.

ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates RSK p90RSK ERK->RSK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocates & Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Figure 1: Simplified schematic of the MAPK/ERK signaling pathway.

Mechanism of Action: A Focus on ATP-Competitive Inhibition

The majority of small molecule ERK2 inhibitors, including the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine class, function as ATP-competitive inhibitors.[1][4] They exert their effect by binding to the ATP-binding pocket of the ERK2 enzyme, thereby preventing the phosphorylation of its downstream substrates.[2] This mechanism effectively shuts down the signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a hyperactivated MAPK pathway.[5]

While ATP-competitive inhibition is the predominant mechanism, other strategies are being explored, such as allosteric inhibition, which involves binding to a site distinct from the ATP pocket to induce a conformational change that inactivates the enzyme.[2] Another approach targets the docking sites on ERK2, which are crucial for substrate recognition and signaling specificity.

Comparative Analysis of ERK2 Inhibitors

The following tables provide a comparative overview of the biochemical and cellular potency of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors against other prominent classes of ERK2 inhibitors. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to variations in experimental conditions.

Biochemical Potency Against ERK1 and ERK2
Inhibitor ClassCompoundERK1 IC50 (nM)ERK2 IC50 (nM)ERK2 Ki (nM)Mechanism of ActionReference
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Compound 619016090ATP-competitive[1]
Pyridine-pyrrole Ulixertinib (BVD-523)-<0.30.04ATP-competitive[3][6][7]
Indazole-pyrrolidine MK-8353 (SCH900353)238.8-ATP-competitive[4][8]
Pyridinone GDC-0994 (Ravoxertinib)1.10.3-ATP-competitive[5][9]
Tetrahydropyrrolodiazepenone AZD0364-0.6-ATP-competitive[5][10]
Pyrazolyl-pyrrole VTX-11e1715<2ATP-competitive[5]
Cellular Potency in Cancer Cell Lines
InhibitorCell LineMutation StatusCellular IC50 (nM)Assay TypeReference
Ulixertinib (BVD-523) A375 (Melanoma)BRAF V600E180Cytotoxicity[11]
MK-8353 (SCH900353) HT29 (Colorectal)BRAF V600E51Cell Proliferation[12]
MK-8353 (SCH900353) Colo-205 (Colorectal)BRAF V600E23Cell Proliferation[12]
GDC-0994 (Ravoxertinib) KHM-5M (Thyroid)BRAF V600E~10Cell Growth[13]
AZD0364 A375 (Melanoma)BRAF V600E1.7 (pRSK)Phospho-protein[14]
AZD0364 A375 (Melanoma)BRAF V600E60 (GI50)Proliferation[14]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used in the evaluation of ERK2 inhibitors.

Biochemical Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of ERK2 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Kinase Buffer - ERK2 Enzyme - Substrate (MBP) - Inhibitor Dilutions - [γ-32P]ATP Incubate Incubate ERK2 with Inhibitor Reagents->Incubate Initiate Initiate Reaction with [γ-32P]ATP & Substrate Incubate->Initiate Stop Stop Reaction Initiate->Stop Separate Separate Substrate from free [γ-32P]ATP (e.g., P81 paper) Stop->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data (Calculate IC50) Quantify->Analyze

Figure 2: Workflow for a radiometric biochemical kinase assay.

Methodology:

  • Prepare Kinase Buffer (5X): 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA.[15]

  • Prepare 1X Assay Buffer: Dilute 5X Kinase Buffer and add 5 mM MgCl2 and 0.05 mM DTT.[15]

  • Prepare Reagents:

    • Dilute recombinant active ERK2 enzyme to the desired concentration in 1X assay buffer.

    • Prepare a solution of myelin basic protein (MBP) substrate (e.g., 1 mg/mL) in 1X assay buffer.

    • Perform serial dilutions of the test inhibitor in 1X assay buffer.

    • Prepare a solution of [γ-³²P]ATP at a specific activity and concentration in 1X assay buffer.

  • Assay Plate Setup:

    • Add diluted inhibitor or vehicle control to the wells of a 96-well plate.

    • Add the diluted ERK2 enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of MBP substrate and [γ-³²P]ATP to each well.

    • Incubate the plate at 30°C for a specific time (e.g., 15-30 minutes).

  • Stopping the Reaction and Detection:

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.[15]

    • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[15]

    • Measure the radioactivity incorporated into the MBP substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Phospho-RSK Assay

This assay measures the phosphorylation of a direct downstream target of ERK, p90 ribosomal S6 kinase (RSK), in a cellular context, providing a measure of the inhibitor's cellular potency.

Methodology:

  • Cell Culture:

    • Plate cancer cells with a known MAPK pathway mutation (e.g., A375 with BRAF V600E) in 96-well plates and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with serial dilutions of the test inhibitor or vehicle control for a specified duration (e.g., 1-2 hours).

  • Cell Lysis:

    • Remove the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection (e.g., ELISA-based):

    • Use a commercially available ELISA kit to quantify the levels of phosphorylated RSK (p-RSK) and total RSK in the cell lysates.

    • Briefly, coat a microplate with a capture antibody for total RSK.

    • Add cell lysates to the wells and incubate.

    • Add a detection antibody specific for p-RSK, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis:

    • Normalize the p-RSK signal to the total RSK signal for each well.

    • Calculate the percentage of inhibition of p-RSK for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for ERK Pathway Inhibition

Western blotting provides a qualitative or semi-quantitative assessment of the phosphorylation status of key proteins in the ERK signaling pathway.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_sds Electrophoresis & Transfer cluster_immuno Immunodetection Cell_Treatment Treat Cells with Inhibitor Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-ERK, ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection

Figure 3: General workflow for Western blotting.

Methodology:

  • Sample Preparation:

    • Treat cultured cells with the ERK2 inhibitor at various concentrations and for different time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK), total RSK, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

  • Analysis:

    • Analyze the band intensities to assess the dose- and time-dependent effects of the inhibitor on the phosphorylation of ERK and its downstream targets.

Clinical Development and Future Perspectives

Several ERK inhibitors are currently in various stages of preclinical and clinical development for the treatment of a range of solid tumors.[3] Ulixertinib (BVD-523), MK-8353, GDC-0994, and AZD0364 have all advanced to clinical trials, demonstrating the therapeutic potential of targeting ERK.[3][16][17][18] The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has also demonstrated potent and selective inhibition of ERK2, highlighting its promise for further development.[1][19]

Challenges in the clinical development of ERK inhibitors include managing on-target toxicities, such as skin and gastrointestinal side effects, and identifying patient populations most likely to benefit from these therapies.[20][21] Biomarker strategies, such as the detection of BRAF and RAS mutations, are crucial for patient selection.[13] Combination therapies, pairing ERK inhibitors with other targeted agents or chemotherapy, are also being actively explored to enhance efficacy and overcome resistance.[2]

References

  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. PubMed Central. Available at: [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate. Available at: [Link]

  • What are ERK2 inhibitors and how do they work? - Patsnap Synapse. Patsnap. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. Available at: [Link]

  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. PubMed Central. Available at: [Link]

  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. ACS Omega. Available at: [Link]

  • Phospho-ERK Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). AACR Journals. Available at: [Link]

  • Reversible versus irreversible inhibition modes of ERK2: a comparative analysis for ERK2 protein kinase in cancer therapy. PubMed. Available at: [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. Available at: [Link]

  • The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. NIH. Available at: [Link]

  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. PubMed. Available at: [Link]

  • Full article: Reversible versus Irreversible Inhibition Modes of ERK2: A Comparative Analysis for ERK2 Protein Kinase in Cancer Therapy. Taylor & Francis Online. Available at: [Link]

  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. ResearchGate. Available at: [Link]

  • Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. PubMed Central. Available at: [Link]

  • Abstract A001: An open label, phase II trial of ERK inhibition alone and in combination with autophagy inhibition in patients with metastatic cancreatic cancer. AACR Journals. Available at: [Link]

  • Chemi-Verse™ ERK2 Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC). ResearchGate. Available at: [Link]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated. ACS Publications. Available at: [Link]

  • First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study. PubMed. Available at: [Link]

  • Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC). ACS Publications. Available at: [Link]

  • Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. ResearchGate. Available at: [Link]

  • The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. ScienceDirect. Available at: [Link]

  • A Phase II Study of ERK Inhibition by Ulixertinib (BVD-523) in Metastatic Uveal Melanoma. AACR Publications. Available at: [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter? Promega Connections. Available at: [Link]

  • Analysis on the Clinical Research Progress of ERK Inhibitor. Patsnap Synapse. Available at: [Link]

  • Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2. eLife. Available at: [Link]

  • Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. AACR Journals. Available at: [Link]

  • Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC). PubMed. Available at: [Link]

  • A Phase II Study of ERK Inhibition by Ulixertinib (BVD-523) in Metastatic Uveal Melanoma. PubMed Central. Available at: [Link]

  • Genentech and Array BioPharma reports ERK-1/2 inhibitor, GDC-0994. BioWorld. Available at: [Link]

  • MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. ACS Publications. Available at: [Link]

Sources

A Head-to-Head Comparison of Tetrahydropyridopyrimidinone and Tetrahydroquinazoline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of heterocyclic systems, tetrahydropyridopyrimidinones and tetrahydroquinazolines have emerged as "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets, leading to compounds with diverse therapeutic applications. This guide provides a detailed, head-to-head comparison of these two important scaffolds, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data to inform rational drug design.

At a Glance: Key Physicochemical and Structural Differences

The fundamental difference between the tetrahydropyridopyrimidinone and tetrahydroquinazoline scaffolds lies in their core structures. The former is a bicyclic system composed of a tetrahydropyridine ring fused to a pyrimidinone ring, while the latter features a tetrahydroquinoline core. This seemingly subtle distinction in their nitrogen and carbonyl group placement, as well as the nature of the fused ring system, imparts distinct physicochemical properties and three-dimensional shapes, which in turn dictate their interaction with biological targets.

PropertyTetrahydropyridopyrimidinoneTetrahydroquinazoline
Core Structure Fused tetrahydropyridine and pyrimidinone ringsFused benzene and dihydropyrimidine rings
Hydrogen Bonding Possesses multiple hydrogen bond donors and acceptorsPossesses multiple hydrogen bond donors and acceptors
Aromaticity Contains a partially saturated pyridinyl ring and a pyrimidinone ringContains an aromatic benzene ring fused to a partially saturated pyrimidine ring
Synthetic Accessibility Commonly synthesized via multicomponent reactions like the Biginelli reaction[1][2]Synthesized through various methods including the Niementowski reaction and transition-metal catalyzed cyclizations[3][4]
Scaffold Flexibility Generally exhibits greater conformational flexibilityMore rigid due to the planar benzene ring

Synthetic Accessibility: A Tale of Two Strategies

The ease and versatility of synthesis are paramount considerations in the early stages of drug discovery, enabling the rapid generation of diverse compound libraries for screening. Both scaffolds are accessible through established synthetic routes, though the specific strategies employed differ significantly.

The Biginelli Reaction: A Gateway to Tetrahydropyridopyrimidinones

The tetrahydropyridopyrimidinone core is often constructed from a dihydropyrimidinone (DHPM) intermediate, which is readily accessible through the one-pot, three-component Biginelli reaction.[1][2] This powerful reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. The resulting DHPMs can then be further elaborated to construct the fused tetrahydropyridine ring. The modular nature of the Biginelli reaction allows for the facile introduction of diversity at three key positions, making it a highly attractive method for library synthesis.

Diverse Routes to the Tetrahydroquinazoline Core

The synthesis of the tetrahydroquinazoline scaffold can be achieved through several methods. The classical Niementowski reaction, involving the condensation of an anthranilic acid with an amide at high temperatures, is a well-established route to quinazolinones, which can be subsequently reduced to the tetrahydroquinazoline core.[3][5] More contemporary methods, such as iridium-catalyzed asymmetric [4+2] cycloaddition reactions, offer milder conditions and enantioselective control, providing access to chiral tetrahydroquinazoline derivatives.[6] The choice of synthetic route often depends on the desired substitution pattern and the need for stereochemical control.

Biological Activity: A Focus on Kinase Inhibition

Both tetrahydropyridopyrimidinone and tetrahydroquinazoline scaffolds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] A particularly prominent area of investigation for both scaffolds is in the development of kinase inhibitors, a critical class of therapeutics for the treatment of cancer and other diseases.

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, and numerous small-molecule inhibitors have been developed to block its activity.[9] Both tetrahydropyridopyrimidinone and tetrahydroquinazoline derivatives have shown promise as EGFR inhibitors.

Comparative Experimental Data: EGFR Kinase Inhibition

The following table presents a compilation of publicly available in vitro data for representative tetrahydropyridopyrimidinone and tetrahydroquinazoline derivatives against EGFR kinase. It is important to note that these data are collated from different studies and experimental conditions may vary, which should be taken into account when making direct comparisons.

ScaffoldCompoundEGFR TargetIC50 (nM)Reference
TetrahydropyridopyrimidinoneCompound A (a tetrahydropyridothieno[2,3-d]pyrimidine derivative)EGFR (T790M/L858R double mutant)19[6]
TetrahydroquinazolineCompound B (a 4-anilinoquinazoline derivative)EGFR (wild-type)40.7[10]
TetrahydroquinazolineCompound C (a quinazoline derivative)EGFR (wild-type)1[10]

Note: The presented IC50 values are for specific derivatives and not the core scaffolds themselves. The inhibitory activity is highly dependent on the nature and position of substituents.

The data suggests that both scaffolds can serve as effective platforms for the design of potent EGFR inhibitors. The tetrahydropyridothieno[2,3-d]pyrimidine derivative Compound A demonstrates nanomolar potency against a clinically relevant drug-resistant mutant of EGFR.[6] Similarly, tetrahydroquinazoline derivatives have yielded highly potent EGFR inhibitors, with Compound C exhibiting an impressive IC50 of 1 nM against the wild-type enzyme.[10]

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams illustrate the EGFR signaling pathway and a general experimental workflow for the development of kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: A simplified diagram of the EGFR signaling pathway, highlighting the downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades that regulate cell proliferation and survival.[11][12][13]

Kinase_Inhibitor_Workflow Start Scaffold Selection (e.g., Tetrahydropyridopyrimidinone or Tetrahydroquinazoline) Synthesis Chemical Synthesis (e.g., Biginelli or Niementowski Reaction) Start->Synthesis Screening In Vitro Kinase Assay (e.g., EGFR IC50 Determination) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization (ADMET Properties) SAR->Optimization SAR->Optimization InVivo In Vivo Efficacy & Toxicology Studies Optimization->InVivo End Clinical Candidate InVivo->End

Sources

Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of Novel Anticancer Pyridopyrimidinone Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and effective cancer therapeutics, the pyridopyrimidinone scaffold has emerged as a privileged structure, yielding a plethora of compounds with potent anticancer activity. This guide provides an in-depth, comparative analysis of the mechanisms of action of these novel agents, juxtaposing their performance with established anticancer drugs. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, ensuring scientific integrity and providing actionable insights for researchers in the field.

Introduction: The Rise of Pyridopyrimidinones in Oncology

The pyridopyrimidinone core, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its structural similarity to endogenous purines and pyrimidines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of targeted cancer therapies.[2] Recent research has illuminated the diverse mechanisms through which these novel agents exert their anticancer effects, primarily through the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.[3] This guide will dissect these mechanisms, offering a clear comparison with existing therapeutic alternatives and providing the experimental frameworks necessary to validate these findings.

Key Mechanistic Pathways Targeted by Pyridopyrimidinone Agents

Our investigation reveals that novel pyridopyrimidinone anticancer agents predominantly exert their effects through the modulation of several critical signaling pathways. This section will explore these pathways, compare the novel agents to established drugs, and provide the experimental protocols to assess their activity.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Significance of EGFR in Cancer: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4][5] Dysregulation of EGFR signaling, often through mutations or overexpression, is a common driver of various cancers, particularly non-small cell lung cancer (NSCLC).[6][7]

Novel Pyridopyrimidinones as EGFR Inhibitors: Several novel pyridopyrimidinone derivatives have demonstrated potent inhibitory activity against EGFR.[8] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[4]

Comparative Analysis:

Compound ClassTargetMechanism of ActionRepresentative Established Drug
Novel Pyridopyrimidinones EGFRATP-competitive inhibition of the tyrosine kinase domain.Osimertinib
Third-Generation EGFR TKI EGFR (including T790M mutation)Irreversible, ATP-competitive inhibition of the tyrosine kinase domain.Osimertinib

Experimental Validation: In Vitro Kinase Assay

To quantitatively assess the inhibitory potential of novel pyridopyrimidinone agents against EGFR, a robust in vitro kinase assay is essential.

Protocol: In Vitro EGFR Kinase Assay

  • Reagents and Materials:

    • Recombinant human EGFR (catalytic domain)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds (novel pyridopyrimidinones and control inhibitors) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compounds and the reference inhibitor (e.g., Osimertinib) in DMSO.

    • In a 384-well plate, add 5 µL of kinase buffer containing the recombinant EGFR enzyme.

    • Add 50 nL of the serially diluted compounds to the respective wells.

    • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for EGFR.

    • Incubate the reaction at 30°C for 1 hour.[9]

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[9] This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

    • Record the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling Pathway Visualization:

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Pyridopyrimidinone Novel Pyridopyrimidinone (Inhibitor) Pyridopyrimidinone->Dimerization Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Pyridopyrimidinones.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Growth: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[3][10] Aberrant activation of this pathway is a frequent event in a wide range of human cancers.[11]

Novel Pyridopyrimidinones as PI3K/mTOR Inhibitors: A significant number of pyridopyrimidinone derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[5] Some exhibit dual inhibitory activity, targeting both kinases, which can lead to a more comprehensive blockade of the pathway and potentially overcome resistance mechanisms.[5]

Comparative Analysis:

Compound ClassTarget(s)Mechanism of ActionRepresentative Established Drugs
Novel Pyridopyrimidinones PI3K, mTOR, or bothATP-competitive inhibition of the kinase domains.Alpelisib (PI3Kα inhibitor), Everolimus (mTOR inhibitor)
PI3K Inhibitors PI3K isoforms (e.g., α, β, δ, γ)ATP-competitive inhibition.Alpelisib, Idelalisib[12]
mTOR Inhibitors mTORC1 and/or mTORC2Allosteric inhibition (rapalogs) or ATP-competitive inhibition (TORKinibs).Everolimus, Sirolimus[12]

Experimental Validation: Western Blot Analysis of Pathway Phosphorylation

To confirm the inhibitory effect of novel pyridopyrimidinone agents on the PI3K/Akt/mTOR pathway, Western blotting is employed to assess the phosphorylation status of key downstream effectors.

Protocol: Western Blot for p-Akt and p-S6K

  • Cell Culture and Treatment:

    • Seed cancer cells known to have an active PI3K/Akt/mTOR pathway (e.g., PC-3, MCF-7) in 6-well plates.

    • Once the cells reach 70-80% confluency, treat them with various concentrations of the novel pyridopyrimidinone agent and a known PI3K/mTOR inhibitor (e.g., a dual inhibitor like BEZ235) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO-treated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

    • Compare the levels of phosphorylated proteins in the treated samples to the control to determine the inhibitory effect of the compounds.

Signaling Pathway Visualization:

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis Pyridopyrimidinone Novel Pyridopyrimidinone (Inhibitor) Pyridopyrimidinone->PI3K Inhibits Pyridopyrimidinone->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Arrest

CDKs: The Engines of the Cell Cycle: Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[4] Their activity is tightly regulated by cyclins. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[13]

Novel Pyridopyrimidinones as CDK Inhibitors: Certain pyridopyrimidinone derivatives have been shown to inhibit the activity of specific CDKs, such as CDK4/6, leading to cell cycle arrest, typically at the G1/S checkpoint.[14]

Comparative Analysis:

Compound ClassTarget(s)Mechanism of ActionRepresentative Established Drugs
Novel Pyridopyrimidinones CDKs (e.g., CDK4/6)ATP-competitive inhibition of the kinase domain.Palbociclib, Ribociclib, Abemaciclib
CDK4/6 Inhibitors CDK4 and CDK6Selective, ATP-competitive inhibition.Palbociclib, Ribociclib, Abemaciclib[15]

Experimental Validation: Cell Cycle Analysis by Flow Cytometry

To determine the effect of novel pyridopyrimidinone agents on cell cycle progression, flow cytometry analysis of DNA content is the gold standard.

Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment:

    • Seed cancer cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the novel pyridopyrimidinone agent and a known CDK inhibitor (e.g., Palbociclib) for 24-48 hours. Include a DMSO-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.

Workflow Visualization:

Cell_Cycle_Analysis_Workflow cluster_0 Cell Preparation cluster_1 Staining & Analysis CellCulture 1. Cell Culture & Treatment Harvesting 2. Harvesting & Fixation CellCulture->Harvesting Staining 3. PI Staining Harvesting->Staining FlowCytometry 4. Flow Cytometry Acquisition Staining->FlowCytometry DataAnalysis 5. Data Analysis (Cell Cycle Phases) FlowCytometry->DataAnalysis

Caption: Experimental Workflow for Cell Cycle Analysis.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR: A Key Enzyme in Nucleotide Synthesis: Dihydrofolate reductase (DHFR) is an essential enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are building blocks of DNA and RNA.[16] Inhibition of DHFR disrupts DNA synthesis and leads to cell death.[17]

Novel Pyridopyrimidinones as DHFR Inhibitors: Some pyridopyrimidinone derivatives have been identified as inhibitors of DHFR, demonstrating a mechanism of action similar to the classical antifolate drug, methotrexate.[3]

Comparative Analysis:

Compound ClassTargetMechanism of ActionRepresentative Established Drug
Novel Pyridopyrimidinones DHFRCompetitive inhibition of the enzyme.Methotrexate
Antifolates DHFRCompetitive inhibition, preventing the binding of dihydrofolate.Methotrexate[17]

Experimental Validation: Cell Viability Assay (MTT Assay)

The cytotoxic effect of DHFR inhibitors can be effectively measured using a cell viability assay, such as the MTT assay.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyridopyrimidinone agent and methotrexate in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Induction of Apoptosis: The Common Endpoint

Regardless of the primary mechanism of action, a desirable outcome for any anticancer agent is the induction of programmed cell death, or apoptosis.[18] Pyridopyrimidinone agents have been shown to induce apoptosis through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[3]

Experimental Validation: Detection of Apoptotic Markers

The induction of apoptosis can be confirmed by detecting key markers such as cleaved caspase-3 and the upregulation of the cell cycle inhibitor p21.

Workflow Visualization:

Apoptosis_Induction_Workflow cluster_0 Cellular Response cluster_1 Biochemical Analysis DrugTreatment Pyridopyrimidinone Treatment ApoptosisInduction Induction of Apoptosis DrugTreatment->ApoptosisInduction WesternBlot Western Blot for Cleaved Caspase-3 & p21 ApoptosisInduction->WesternBlot FlowCytometry Annexin V/PI Staining (Flow Cytometry) ApoptosisInduction->FlowCytometry

Caption: Workflow for Confirming Apoptosis Induction.

Conclusion and Future Perspectives

Novel anticancer pyridopyrimidinone agents represent a promising class of therapeutics with diverse mechanisms of action. Their ability to target key oncogenic pathways, including EGFR, PI3K/Akt/mTOR, and CDKs, as well as essential enzymes like DHFR, underscores their potential in the development of targeted cancer therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to validate the mechanism of action of their novel compounds and compare their efficacy against established drugs.

As our understanding of the intricate signaling networks in cancer deepens, the rational design of next-generation pyridopyrimidinone derivatives with improved potency, selectivity, and pharmacokinetic properties will be crucial. Future research should focus on identifying predictive biomarkers to stratify patient populations who are most likely to respond to these agents, ultimately paving the way for their successful clinical translation.

References

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Safety Operating Guide

Navigating the Safe Handling of 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, the synthesis and evaluation of novel chemical entities are paramount. Among these, 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one and its derivatives represent a class of compounds with significant potential. As Senior Application Scientists, it is our imperative to not only drive innovation but also to ensure the utmost safety and operational integrity within the laboratory. This guide provides a detailed protocol for the safe handling, use, and disposal of 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one, grounded in established safety principles and regulatory standards.

Understanding the Hazard Landscape

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: May cause skin irritation.[2]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory tract irritation.[2]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate workplace hazards.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE is the cornerstone of safe laboratory practice. The following table outlines the recommended PPE for handling 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one, categorized by the level of potential exposure.

Task/Exposure Level Required PPE Rationale
Low-Risk Operations (e.g., handling sealed containers, analytical standard preparation in a fume hood)- Nitrile or Neoprene Gloves (double-gloved) - Safety Glasses with side shields - Laboratory CoatTo prevent incidental skin and eye contact with small quantities of the compound.
Moderate-Risk Operations (e.g., weighing, dissolution, chemical reactions)- Nitrile or Neoprene Gloves (double-gloved) - Chemical Splash Goggles - Laboratory Coat (fully buttoned) - Face Shield (if splash potential is high)To provide enhanced protection against splashes and aerosols to the face and eyes.
High-Risk Operations (e.g., large-scale synthesis, purification, potential for aerosol generation)- Nitrile or Neoprene Gloves (double-gloved, with extended cuffs) - Chemical Splash Goggles - Face Shield - Chemical-resistant Apron or Gown - Respiratory Protection (NIOSH-approved respirator)To offer maximum protection in scenarios with a high likelihood of significant exposure to the compound in solid or aerosolized form.

Causality in Glove Selection: The choice of nitrile or neoprene gloves is based on their broad chemical resistance to a variety of organic compounds, including many nitrogen-containing heterocycles.[5][6] However, it is crucial to recognize that no glove material offers indefinite protection.[7] Regularly inspect gloves for any signs of degradation and change them immediately if contamination is suspected. For extended operations, it is advisable to consult a specific chemical resistance guide from the glove manufacturer.[7][8][9][10][11]

Experimental Protocol: Donning and Doffing PPE

A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Apron: Put on the laboratory coat or apron, ensuring it is fully fastened.

  • Respiratory Protection (if required): Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the first pair of gloves, followed by a second pair, ensuring the outer glove covers the cuff of the lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves (Outer Pair): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Apron: Untie or unfasten the gown and peel it away from your body, turning it inside out as you remove it.

  • Eye and Face Protection: Remove the face shield and goggles from the back of your head.

  • Respiratory Protection (if worn): Remove the respirator from the back of your head.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Storage
  • Engineering Controls: All manipulations of 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one in its solid form or in volatile solvents should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

Emergency Procedures: Preparedness is Key

Skin Exposure:

  • Immediately remove contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek medical attention if irritation persists.

Eye Exposure:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

All waste containing 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one must be treated as hazardous chemical waste.[13][14]

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect waste in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste" and the chemical name.[15]

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[16][17]

Visualization of Safety Protocols

To further clarify the safety workflows, the following diagrams illustrate the decision-making process for PPE selection and the procedural flow for handling spills.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling 5,6,7,8-Tetrahydropyrido [3,4-D]pyrimidin-4(3H)-one Assess_Risk Assess Risk Level (Low, Moderate, High) Start->Assess_Risk Low_Risk Low Risk: - Double Gloves - Safety Glasses - Lab Coat Assess_Risk->Low_Risk Low Moderate_Risk Moderate Risk: - Double Gloves - Goggles - Lab Coat - Face Shield (optional) Assess_Risk->Moderate_Risk Moderate High_Risk High Risk: - Double Gloves (extended cuff) - Goggles & Face Shield - Chem-resistant Apron - Respirator Assess_Risk->High_Risk High

Caption: PPE Selection Workflow based on risk assessment.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Small_Spill Small Spill: - Don appropriate PPE - Contain with absorbent material - Collect waste in labeled container Assess->Small_Spill Minor Large_Spill Large Spill: - Evacuate Laboratory - Contact Emergency Response Team Assess->Large_Spill Major Decontaminate Decontaminate Area Small_Spill->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.